molecular formula C8H10N2O2S B12948385 3-(Pyridin-4-ylamino)thietane 1,1-dioxide

3-(Pyridin-4-ylamino)thietane 1,1-dioxide

Cat. No.: B12948385
M. Wt: 198.24 g/mol
InChI Key: WNIXKPSMVHMKLR-UHFFFAOYSA-N
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Description

3-(Pyridin-4-ylamino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-ylamino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . Another method involves the oxidation of 5-aryloxy- and 5-phenylsulfanyl-3-bromo-1,2,4-triazoles containing thietane or thietane oxide rings using hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-ylamino)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thietane-1,1-dioxides and their derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

3-(Pyridin-4-ylamino)thietane 1,1-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-ylamino)thietane 1,1-dioxide is unique due to its specific interaction with serotonin receptors, which distinguishes it from other thietane derivatives. Its structural properties also contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)pyridin-4-amine

InChI

InChI=1S/C8H10N2O2S/c11-13(12)5-8(6-13)10-7-1-3-9-4-2-7/h1-4,8H,5-6H2,(H,9,10)

InChI Key

WNIXKPSMVHMKLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NC2=CC=NC=C2

Origin of Product

United States

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